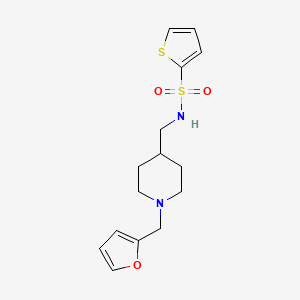

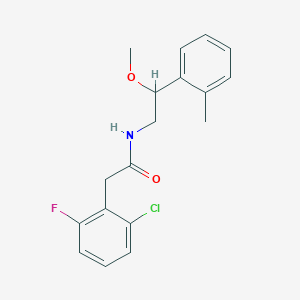

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

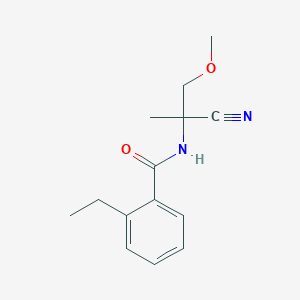

“N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound that contains several functional groups and structural motifs common in pharmaceuticals and other biologically active compounds . It includes a piperidine ring, which is a common feature in many pharmaceuticals , a furan ring, which is a heterocyclic compound, and a sulfonamide group, which is often found in antibiotics .

Molecular Structure Analysis

The molecular structure of this compound, as with any organic compound, is determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, furan ring, and sulfonamide group would all contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, while the furan ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in water, while the presence of the nonpolar piperidine and furan rings could increase its solubility in organic solvents .Applications De Recherche Scientifique

Anticancer Potential

Furan-based compounds have diverse pharmacological properties, including anticancer effects. Consider the following:

- Targeting EGFR : Designing N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as novel indole scaffolds may lead to promising anticancer agents that target the epidermal growth factor receptor (EGFR) .

Other Biological Activities

Beyond antibacterial and anticancer effects, this compound exhibits a range of other biological activities:

- Anti-Inflammatory : Furan derivatives have anti-inflammatory properties .

- Other Therapeutic Areas : It may have implications in areas such as anti-ulcer, diuretic, and anti-anxiety treatments .

Structural Insights

The furan ring structure itself is highly reactive and serves as the foundation for these diverse applications. Its unique properties contribute to its biological effects .

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 Hassan, M. et al. (2017). Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives. Journal of Chemical Sciences, 129(5), 611–620. DOI: 10.1007/s40242-017-7041-x Viveka, S. et al. (2022). Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)-1H-pyrazol-4-yl)(phenyl)methanone derivatives as potential anti-inflammatory agents. Naunyn-Schmiedeberg’s Archives of Pharmacology. DOI: 10.1007/s00210-022-02344-x Kort, M. et al. (2021). Synthesis, characterization, crystal structure, hirshfeld surface analysis, and molecular docking studies of 2,5-dimethyl-N-[(2-(benzyl)thio)ethyl]furan-3-carboxamide. Journal of Materials Science: Materials in Electronics. DOI: 10.1007/s10854-021-07601-y

Safety And Hazards

Orientations Futures

The future research directions for this compound could include further exploration of its potential uses, such as in the development of new pharmaceuticals or materials . Additionally, research could be conducted to improve the synthesis of this compound, making it more efficient or environmentally friendly .

Propriétés

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c18-22(19,15-4-2-10-21-15)16-11-13-5-7-17(8-6-13)12-14-3-1-9-20-14/h1-4,9-10,13,16H,5-8,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRHPYPCGPAVQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2413822.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride](/img/structure/B2413830.png)

![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2413831.png)

![2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2413841.png)

![N-(4-acetylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2413844.png)

![N-[[2-(Dimethylamino)-5-(3-ethylsulfanylpropanoylamino)phenyl]methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413845.png)